Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
Overview
Description
Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is a chemical compound with the molecular formula C₁₃H₁₇NO₇ and a molecular weight of 299.28 g/mol . This compound is known for its unique structure, which includes a nitromethylene group attached to an arabinopyranoside ring. It is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside typically involves the reaction of benzyl alcohol with 4-C-nitromethylene-|A-D-arabinopyranoside under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethylene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and research applications .
Comparison with Similar Compounds
- Benzyl 4-C-Nitromethylene-|B-D-arabinopyranoside
- Benzyl 4-C-Nitromethylene-|A-D-glucopyranoside
- Benzyl 4-C-Nitromethylene-|B-D-glucopyranoside
Comparison: Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside is unique due to its specific arabinopyranoside ring structure, which imparts distinct chemical properties compared to its glucopyranoside counterparts. This uniqueness makes it particularly valuable in carbohydrate chemistry and related research fields .
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEJVWPYHIIEJJ-WUHRBBMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459216 | |
Record name | Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-64-6 | |
Record name | Phenylmethyl 4-C-(nitromethyl)-β-D-arabinopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383173-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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